Home > Products > Screening Compounds P17153 > Urocortin (human)
Urocortin (human) - 176591-49-4

Urocortin (human)

Catalog Number: EVT-242820
CAS Number: 176591-49-4
Molecular Formula: C₂₀₄H₃₃₇N₆₃O₆₄
Molecular Weight: 4696.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urocortin, human, a 40-aa neuropeptide, acts as a selective agonist of endogenous CRF2 receptor, with Kis of 0.4, 0.3, and 0.5 nM for hCRF1, rCRF2α and mCRF2β, respectively.

Urocortin 1 (Ucn1)

Compound Description: Urocortin 1 (Ucn1) is a neuropeptide and a member of the CRF family. It acts as an endogenous ligand for CRF receptors, specifically displaying high affinity for both CRF receptor type 1 (CRF-R1) and CRF receptor type 2 (CRF-R2) [, , , , , , , , ]. Ucn1 is involved in a wide range of physiological processes, including stress response, cardiovascular regulation, and modulation of immune function [, , , ].

Relevance: Urocortin 1 (Ucn1) shares a significant structural similarity and a common evolutionary origin with Urocortin (human), both being members of the CRF peptide family. They exhibit overlapping binding affinities for CRF receptors, particularly CRF-R2 [, , , , ].

Urocortin 2 (Ucn2)

Compound Description: Urocortin 2 (Ucn2) is another member of the CRF peptide family, known for its selective agonism of CRF-R2 [, ]. This selectivity distinguishes it from Urocortin (human) and Ucn1, which bind to both CRF-R1 and CRF-R2 with high affinity [, , , , ]. Ucn2 is implicated in various cardiovascular effects, including vasodilation, blood pressure regulation, and potential therapeutic applications in heart failure [, , , , ].

Urocortin 3 (Ucn3 / Stresscopin)

Compound Description: Urocortin 3 (Ucn3), also known as stresscopin, is a neuropeptide characterized by its highly selective agonism of CRF-R2 [, , , , ]. This high selectivity distinguishes it from Urocortin (human), which binds to both CRF-R1 and CRF-R2. Ucn3 is involved in regulating metabolic functions and cellular stress response [].

Corticotropin-releasing hormone (CRH)

Compound Description: Corticotropin-releasing hormone (CRH) is a 41-amino acid neuropeptide that acts as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, playing a crucial role in the body's response to stress [, , , , , , , , , ]. CRH predominantly binds to CRF-R1. It is involved in various physiological processes, including stress response, immune regulation, and gastrointestinal function [, , , , , , , , ].

Relevance: Although Urocortin (human) exhibits a higher affinity for CRF-R2 compared to CRH, both peptides are members of the same structural family and share a common evolutionary origin [, , , , ].

Sauvagine

Compound Description: Sauvagine is a 40-amino acid peptide originally isolated from the skin of a South American frog and is considered the amphibian equivalent of Ucn1. Similar to Urocortin (human), it binds with high affinity to both CRF receptor subtypes [, ]. Sauvagine exhibits a range of physiological effects, including potent hypotensive and vasodilatory actions [].

Relevance: Sauvagine is structurally related to Urocortin (human) as a fellow member of the CRF peptide family and shares a similar binding profile to CRF receptors [, ].

Urotensin I

Compound Description: Urotensin I is a cyclic peptide originally discovered in fish and is considered the fish counterpart of CRH. It demonstrates high affinity for both CRF-R1 and CRF-R2, similar to Urocortin (human) [, , ]. Urotensin I is recognized for its potent vasoactive properties [, ].

Relevance: Urotensin I is structurally related to Urocortin (human) as a member of the broader CRF family and shares a similar high-affinity binding profile for both CRF receptor subtypes [, , ].

Source

Urocortin is synthesized in the central nervous system, particularly in the hypothalamus. It is also found in peripheral tissues such as the adrenal gland and various parts of the gastrointestinal tract. The human gene encoding urocortin is located on chromosome 10 and undergoes complex post-translational modifications to produce its biologically active forms .

Classification

Urocortin belongs to a class of peptides known as neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified into three main isoforms: Urocortin 1, Urocortin 2, and Urocortin 3. Each isoform exhibits distinct biological activities and receptor affinities, with Urocortin 1 being the most studied due to its significant role in stress responses .

Synthesis Analysis

Methods

The synthesis of human urocortin involves two primary approaches: recombinant DNA technology and solid-phase peptide synthesis. Recombinant techniques allow for the production of large quantities of urocortin by inserting the human urocortin gene into suitable expression vectors in host cells. Solid-phase synthesis, on the other hand, enables the manual assembly of peptide chains using automated synthesizers.

Technical Details

For recombinant synthesis, the human urocortin gene is cloned into an expression vector and transfected into host cells such as bacteria or mammalian cell lines. Following transfection, cells are cultured to express the peptide, which is then harvested and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain on a solid support, followed by cleavage and deprotection steps to yield the final product .

Molecular Structure Analysis

Structure

Human urocortin consists of 40 amino acids with a specific sequence that includes several critical residues for its biological activity. The molecular structure features an alpha-helical conformation that is essential for receptor binding and activation .

Data

The molecular formula for human urocortin is C_174H_267N_43O_48S, with a molecular weight of approximately 3,500 Da. The peptide's structure allows it to interact selectively with corticotropin-releasing hormone receptors (CRHR), particularly CRHR1 and CRHR2 .

Chemical Reactions Analysis

Reactions

Urocortin undergoes several biochemical reactions post-synthesis, primarily involving proteolytic cleavage from its precursor form. This process generates active urocortin peptides that exhibit varying affinities for their respective receptors.

Technical Details

The cleavage occurs at specific sites within the precursor peptide facilitated by enzymes such as prohormone convertases. The resulting peptides may undergo further modifications such as amidation at the C-terminus, which enhances their stability and activity in physiological conditions .

Mechanism of Action

Process

Urocortin exerts its effects primarily through binding to CRHR1 and CRHR2 receptors located in various tissues including the brain and adrenal glands. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as increased cortisol secretion from the adrenal cortex.

Data

Research indicates that Urocortin 1 has a higher affinity for CRHR2 compared to CRHR1, suggesting a more selective role in modulating stress responses. Activation of these receptors influences various downstream effects including modulation of blood pressure and heart rate .

Physical and Chemical Properties Analysis

Physical Properties

Human urocortin is characterized by its solubility in aqueous solutions due to its peptide nature. It exhibits stability under physiological pH but can be sensitive to extreme conditions such as high temperatures or acidic environments.

Chemical Properties

The peptide's chemical properties include susceptibility to enzymatic degradation by proteases. Its stability can be enhanced through chemical modifications such as cyclization or pegylation, which have been explored in therapeutic applications .

Applications

Scientific Uses

Urocortin has been extensively studied for its potential therapeutic applications in treating stress-related disorders, cardiovascular diseases, and metabolic syndromes. Its role in regulating appetite has also drawn interest for obesity research. Additionally, Urocortin's unique receptor interactions make it a target for drug development aimed at modulating stress responses without significant side effects associated with traditional corticosteroids .

Molecular Characterization of Human Urocortin

Genomic Organization and Evolutionary Phylogeny

The human urocortin gene (UCN) is located on chromosome 2p23-p21, featuring a genomic structure characterized by two exons and a single intron. The entire coding sequence resides within the second exon, mirroring the organizational pattern observed in the corticotropin-releasing hormone (CRH) gene [9]. Comparative genomic analyses reveal that UCN arose from an ancestral gene duplication event early in vertebrate evolution, leading to its divergence from the CRH lineage. This evolutionary trajectory is supported by the identification of urocortin orthologs across diverse species, including fish (urotensin I), amphibians (sauvagine), and mammals [2] [7].

Sequence conservation within the mature peptide region is notably high. Human and rat urocortin share 95% amino acid identity in this critical functional domain [1]. However, non-coding regions and regulatory elements exhibit greater divergence. The promoter region of the human UCN gene contains several evolutionarily conserved putative transcription factor binding sites, including a TATA box, a cAMP response element (CRE), GATA-binding sites, a C/EBP-binding site, and Brn-2-binding sites [9]. These elements suggest complex regulatory mechanisms governing urocortin expression, potentially integrating signals from stress-responsive pathways (via the CRE) and developmental or tissue-specific factors.

Phylogenetic analysis positions urocortin within a broader peptide family that includes the later-discovered urocortin 2 (UCN2, located on chromosome 3) and urocortin 3 (UCN3, located on chromosome 10) [3] [7]. This gene family expansion through duplication events has enabled functional specialization, with urocortin (sometimes termed urocortin 1) retaining high affinity for both CRH receptor types, while urocortin 2 and 3 show selectivity for CRHR2.

Structural Homology Within the CRH Peptide Family

Human urocortin is a 40-amino acid peptide characterized by a single alpha-helical structure stabilized by intramolecular interactions [7]. Its primary sequence demonstrates significant but varying homology with other members of the CRH peptide family:

Table 1: Structural Homology of Human Urocortin with Related Peptides

PeptideSpecies OriginAmino Acid Identity with Human UrocortinKey Structural Features
Urocortin 1 (Ucn)Human100%Single alpha helix; amidated C-terminus
CRHHuman~45%Linear N-terminus; amidated C-terminus
Urotensin ITeleost Fish~63%Conserved cyclic core domain; amidated C-terminus
SauvagineFrog (Phyllomedusa sauvageii)~35%Extended C-terminus; amidated C-terminus
Urocortin 2 (Ucn2)Human~43%Helix-loop-helix; non-amidated C-terminus*
Urocortin 3 (Ucn3)Human~37-40%Helix-loop-helix; non-amidated C-terminus*

*Note: Human Ucn2 and Ucn3 prohormones are secreted without proteolytic cleavage to the predicted mature peptide or C-terminal amidation [5].

The C-terminal region of urocortin is crucial for receptor binding and biological activity. This segment is highly conserved across mammalian species (human, rat, mouse, hamster, sheep) [7] [9], underscoring its functional importance. Unlike CRH, urocortin possesses specific residues within its N-terminal domain that confer higher affinity for the type 2 CRH receptor (CRHR2). Conversely, Urocortin 2 and 3 exhibit a characteristic helix-loop-helix structure and possess a proline residue at position 11 and alanine residues at positions 35 and 39, which are critical determinants of their selective affinity for CRHR2 over CRHR1 [3] [7].

Isoforms and Post-Translational Modifications

Human urocortin is synthesized as a preprohormone of 124 amino acids. Post-translational processing involves several critical steps:

  • Signal Peptide Cleavage: Removal of the N-terminal signal sequence during translocation into the endoplasmic reticulum.
  • Proteolytic Processing: Cleavage at basic residue sites (Arg-Arg at positions 81-82 and Lys-Arg/Lys-Lys sites downstream) by prohormone convertases (PC1/3, PC2) liberates the mature peptide sequence [9].
  • C-Terminal Amidation: The mature peptide undergoes C-terminal α-amidation via the enzyme peptidylglycine α-amidating monooxygenase (PAM), which removes the C-terminal glycine residue (Gly-Lys in the precursor) and generates an amidated terminus essential for full biological activity and receptor binding affinity [1] [9]. Amidation significantly enhances urocortin's stability against carboxypeptidase degradation.
  • Glycosylation: The urocortin prohormone (proUcn) can undergo N-linked glycosylation at specific asparagine residues within its sequence [7]. This modification influences protein folding, stability, secretion efficiency, and potentially modulates interactions with the CRH-binding protein (CRHBP).

Table 2: Key Post-Translational Modifications of Human Urocortin

ModificationSite/Sequence ContextFunctional ConsequenceTissue/Cell Specificity
Signal Peptide CleavageN-terminal ~20-25 residuesAllows entry into secretory pathwayUbiquitous during synthesis
Proteolytic CleavageArg-Arg (81-82), Lys-Arg/Lys-LysGenerates mature peptide from prohormoneNeurons, immune cells, periphery
C-terminal α-amidationGly-Lys precursor → amidated C-termEssential for high-affinity receptor binding & bioactivityWidespread
N-linked GlycosylationAsparagine residues (proUcn)Enhances prohormone stability, may affect secretion & bindingLikely in secretory tissues

Isoform Complexity: While the mature 40-amino acid amidated peptide is the principal bioactive form identified in vitro and in vivo, studies indicate potential complexity. Alternative processing of the prohormone might yield peptides of varying lengths, although their physiological significance remains less defined than the mature Ucn. Crucially, processing efficiency differs between species and tissues. Research on urocortin 2 highlights this: mouse Ucn2 is efficiently processed to a 39-amino acid amidated peptide, whereas human Ucn2 prohormone (88 amino acids after signal peptide removal) is secreted predominantly as an unprocessed, glycosylated molecule lacking C-terminal amidation in cell lines and melanoma cells expressing endogenous Ucn2 [5]. This suggests human Ucn processing may be less efficient or utilize different enzymes compared to rodents, a factor potentially relevant for urocortin 1 as well. No major alternative splice isoforms of the human UCN mRNA encoding functionally distinct mature urocortin peptides have been definitively characterized, unlike the situation with its receptors [9].

Receptor Binding Dynamics: CRHR1 vs. CRHR2 Affinity Profiles

Urocortin exerts its biological effects by activating two distinct G protein-coupled receptors (GPCRs): Corticotropin-Releasing Hormone Receptor Type 1 (CRHR1) and Type 2 (CRHR2). These receptors share approximately 70% amino acid identity but differ significantly in their ligand affinity profiles, tissue distribution, and downstream signaling [4] [8] [10].

Table 3: Receptor Binding Affinity and Signaling of Human Urocortin

ReceptorPrimary G-Protein CouplingRelative Affinity of UrocortinKey Signaling Pathways ActivatedFunctional Consequences of Activation
CRHR1Gs (dominant)High (Kd ~0.1-5 nM)↑ cAMP → PKA → CREB phosphorylationACTH secretion, anxiety-related behaviors, neuroprotection
Gq/11PLCβ → IP3/DAG → PKC / Ca2+ mobilizationGene transcription modulation (e.g., via AP-1, NF-κB)
CRHR2GsVery High (Kd ~0.01-0.5 nM)↑ cAMP → PKA → CREB phosphorylationAnxiolysis, cardiovascular regulation, appetite suppression
Gq/11 (cell type-dependent)PLCβ → IP3/DAG → PKC / Ca2+ mobilizationVasodilation (via NO/cGMP), cardioprotection

Binding Specificity: Urocortin binds both CRHR1 and CRHR2 with nanomolar affinity, significantly higher than CRH itself. Crucially, urocortin exhibits a ~10-fold higher affinity for CRHR2 compared to CRHR1 [1] [3] [10]. This distinguishes it from CRH, which binds CRHR1 with high affinity but has very low affinity for CRHR2. Urocortin 2 and 3 are selective CRHR2 agonists with minimal affinity for CRHR1. The molecular basis for urocortin's high affinity for both receptors lies in its ability to effectively engage the N-terminal extracellular domain (ECD) of each receptor, with specific residues in its helical structure making optimal contacts. The C-terminal amidation of urocortin is critical for maintaining this high-affinity interaction [1].

Modulation by Accessory Proteins: The CRH-Binding Protein (CRHBP) significantly influences urocortin bioavailability and receptor access. CRHBP binds urocortin with high affinity (Kd ~0.1-1 nM), effectively sequestering the peptide and preventing its interaction with cell surface receptors [1] [7]. This interaction can be competitively inhibited by CRH fragments like CRF(9-33), thereby potentiating urocortin's actions (e.g., ACTH release from pituitary cells) [1]. Furthermore, alternative splicing generates soluble isoforms of CRHR receptors (e.g., CRFR1 isoforms like CRFR1e, CRFR1h; soluble CRFR2α in mice). These soluble isoforms act as endogenous ligand traps or modulators. For instance, CRFR1e attenuates, while CRFR1h amplifies, CRFR1α-mediated cAMP production stimulated by urocortin [4]. CRFR1g inhibits CRE-mediated transcription [4].

Functional Implications of Binding Profiles: The dual high-affinity binding profile of urocortin allows it to activate diverse physiological pathways depending on receptor expression:

  • CRHR1 Activation: Mediates classic stress responses (e.g., pituitary ACTH secretion under specific conditions), anxiety-related behaviors, and importantly, potent neuroprotection in hippocampal neurons against oxidative and excitotoxic insults via PKA, PKC, and MAPK pathways [10].
  • CRHR2 Activation: Mediates anxiolytic effects in specific brain circuits, cardiovascular effects (vasodilation via NO/cGMP pathway, increased cardiac contractility), suppression of feeding behavior, and modulation of inflammatory responses [3] [6] [7]. The higher affinity of urocortin for CRHR2 suggests it may be the primary endogenous ligand for this receptor subtype in many tissues.

Table 4: Comparative Ligand Affinity Profile for Human CRH Receptors

LigandCRHR1 Affinity (Relative)CRHR2 Affinity (Relative)Receptor Selectivity
Urocortin (Ucn1)High (1x)Very High (~10x)CRHR2 > CRHR1
CRHHigh (1x)Low (<0.1x)CRHR1 selective
Urocortin 2 (Ucn2)Very LowHighCRHR2 selective
Urocortin 3 (Ucn3)Very LowHighCRHR2 selective
SauvagineHighHighNon-selective
Urotensin IHighVery HighCRHR2 > CRHR1

Note: Affinities are approximate and based on competitive binding assays using cell lines expressing recombinant receptors. Relative affinity compares to Ucn1 binding to CRHR1 as 1x. Actual Kd values vary depending on assay system. [1] [3] [7].

The interplay between urocortin's specific molecular structure, its post-translational modifications, its affinity for two distinct receptors, and the modulation by binding proteins and soluble receptor isoforms creates a sophisticated system for regulating its diverse physiological actions, ranging from stress modulation and energy balance to neuroprotection and cardiovascular function. Understanding these precise binding dynamics is fundamental to deciphering urocortin's roles in health and disease.

Properties

CAS Number

176591-49-4

Product Name

Urocortin (human)

IUPAC Name

4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₂₀₄H₃₃₇N₆₃O₆₄

Molecular Weight

4696.24

InChI

InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N

Synonyms

Urocortin (human); Human urocortin; Human urocortin 1; Human urocortin I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.